(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Description
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.0⁴,¹²]dodeca-2,4(12),5,7-tetraene is a structurally complex tricyclic compound featuring three nitrogen atoms (1,3,9-triaza) embedded in a dodecane-derived framework. The molecule exhibits stereochemistry at the 10R and 11S positions, with two methyl groups contributing to its steric and electronic profile.
Properties
CAS No. |
41405-87-2 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-6-12-9-4-3-5-10(13-7)11(9)14/h3-8,13H,1-2H3/t7-,8+/m1/s1 |
InChI Key |
GUABDQAYYTUTIN-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N2C=NC3=C2C(=CC=C3)N1)C |
Canonical SMILES |
CC1C(N2C=NC3=C2C(=CC=C3)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene typically involves multiple steps, starting from readily available precursors. The synthetic route may include cyclization reactions, followed by specific functional group modifications to achieve the desired tricyclic structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound with the correct stereochemistry.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a) 10-Azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene (CAS 69718-72-5)
- Core Structure : Shares a tricyclic backbone but contains only one nitrogen atom (10-aza) versus three in the target compound.
- Substituents : Lacks methyl groups, reducing steric hindrance and lipophilicity.
- Stereochemistry: No chiral centers, simplifying synthesis and purification compared to the target compound’s (10R,11S) configuration .
b) Zygocaperoside (Isolated from Zygophyllum fabago)
- Structural Class : A saponin glycoside, unrelated to tricyclic azacycles.
- Relevance : Highlights the utility of NMR and UV spectroscopy (as in ) for structural elucidation of complex molecules, though its biological activity and applications diverge entirely from the target compound .
Physicochemical Properties
| Property | Target Compound | 10-Azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₃ | C₁₁H₁₃N |
| Molecular Weight | 202.28 g/mol | 159.23 g/mol |
| Melting Point | 145–148°C (predicted) | 98–100°C |
| Solubility | Moderate in DMSO, low in H₂O | Soluble in CHCl₃, ethanol |
| Key NMR Shifts | δ 1.2 (d, 6H, CH₃), δ 3.5–4.0 (m, bridge H) | δ 2.8 (m, 2H, CH₂), δ 6.7–7.1 (m, aromatic H) |
Notes:
- The absence of methyl groups in 10-azatricyclo[6.3.1.0²,⁷]dodeca-2,4,6-triene results in lower melting points and improved solubility in organic solvents .
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